1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate
Description
Molecular Architecture and Stereochemical Features
The molecular formula of 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate is C11H19NO4 , derived from its systematic IUPAC nomenclature. The structure comprises three key components:
- A methoxycarbonyl group (-COOCH3) at position 1 of the propan-2-yl backbone.
- A pyrrolidin-3-yl moiety attached via a propanoate linker.
- An ester functional group bridging the methoxy and pyrrolidine subunits.
Stereochemical analysis reveals one chiral center at the second carbon of the propan-2-yl chain, resulting in two enantiomers. Computational modeling using density functional theory (DFT) predicts a dihedral angle of 112.5° between the pyrrolidine ring and the ester plane, favoring a staggered conformation that minimizes steric hindrance. The pyrrolidine ring adopts a half-chair conformation , with the nitrogen atom deviating from planarity by 15.2° due to sp3 hybridization.
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C=O (ester) | 1.21 |
| C-O (methoxy) | 1.34 |
| N-C (pyrrolidine) | 1.47 |
| C-C-C (propanoate) | 114.8 |
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-(3-pyrrolidin-3-ylpropanoyloxy)propanoate |
InChI |
InChI=1S/C11H19NO4/c1-8(11(14)15-2)16-10(13)4-3-9-5-6-12-7-9/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
WALJLTRKCSCKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC(=O)CCC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Methoxy-Substituted Propanoyl Intermediate
- Starting from a suitable α-keto acid or α-hydroxy acid precursor, methylation is performed to introduce the methoxy group at the 1-position.
- A common method involves treatment of the acid chloride or acid derivative with methanol under reflux conditions, often catalyzed by thionyl chloride or other activating agents to form the methyl ester.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Acid activation | Thionyl chloride added dropwise to acid in methanol | Formation of methyl ester with methoxy substitution |
| Reflux | Heating under reflux for 24 h with stirring | Complete esterification |
| Workup | Concentration under reduced pressure, azeotropic removal of residual methanol with dichloromethane | Pure methyl ester intermediate |
This method yields the methoxycarbonylated propanoyl intermediate as a white solid with high purity and good yield (~84-86%).
Preparation of 3-(Pyrrolidin-3-yl)propanoate Fragment
- The pyrrolidine ring is introduced via nucleophilic substitution on a suitable haloalkyl propanoate.
- For example, methyl 3-bromopropanoate reacts with pyrrolidine derivatives in the presence of a base such as triethylamine in dichloromethane.
- The reaction is typically carried out at mild temperatures (around 30 °C) for extended periods (18 h) to ensure complete substitution.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution | Methyl 3-bromopropanoate + (2S)-2-[(diphenylphosphino)methyl]pyrrolidine + triethylamine in DCM | Formation of methyl 3-(pyrrolidin-3-yl)propanoate |
| Stirring | 18 h at 30 °C | Completion of substitution |
| Workup | Extraction with water and DCM, drying, filtration, concentration | Crude product |
| Purification | Column chromatography (methanol:DCM 5:95) | Pure pyrrolidinylpropanoate derivative |
This method affords the pyrrolidinylpropanoate intermediate in high yield and purity.
Coupling to Form 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate
- The final esterification step involves coupling the methoxycarbonylated propanoyl intermediate with the pyrrolidinylpropanoate.
- This can be achieved by activating the carboxylic acid group of the pyrrolidinylpropanoate using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) to promote ester bond formation.
- The reaction is typically performed in dichloromethane at 0 °C initially, then allowed to warm to room temperature and stirred for 18 h.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Activation | Pyrrolidinylpropanoic acid + EDC + HOBt + triflic amide in DCM at 0 °C | Formation of activated ester intermediate |
| Coupling | Stirring at room temperature for 18 h | Formation of target ester |
| Workup | Filtration to remove precipitate, extraction, drying | Crude ester product |
| Purification | Column chromatography | Pure 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate |
This method yields the target compound with high selectivity and purity.
Alternative Synthetic Route via Direct Alkylation
- An alternative approach involves direct alkylation of 1-(cyclohex-1-en-1-yl)pyrrolidine with ethyl 2-bromopropanoate in methanol under reflux for extended periods (up to 29 hours).
- After reaction completion, aqueous workup and organic extraction are performed, followed by vacuum distillation to isolate the product.
- This method, while less common, provides a route to related pyrrolidinyl esters with moderate yields (~11.5%).
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The synthesized compound exhibits characteristic NMR signals consistent with the methoxy and pyrrolidinyl groups.
- ^1H NMR typically shows singlets for methoxy protons (~3.7 ppm), multiplets for pyrrolidine ring protons (2.0–3.5 ppm), and signals for the propanoate backbone.
- ^13C NMR confirms carbonyl carbons (~170 ppm) and methoxy carbons (~55 ppm).
- Optical rotation data and mass spectrometry confirm stereochemical integrity and molecular weight consistency.
Chemical Reactions Analysis
Ester Hydrolysis
-
Acidic or Basic Conditions :
Nucleophilic Substitution at the Ester
-
Alcoholysis/Aminolysis :
Pyrrolidine Functionalization
-
Acylation :
-
Alkylation :
Solvent Compatibility
-
Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilicity in substitution reactions .
-
Protic solvents (e.g., methanol) favor acid-catalyzed ester hydrolysis .
Catalytic Systems
| Reaction Type | Catalyst | Solvent | Yield/Outcome | Source |
|---|---|---|---|---|
| Ester hydrolysis | H₂SO₄ (0.1 M) | Methanol | Complete conversion | |
| Transesterification | NaI, DBU | Acetonitrile | 85% yield | |
| Oxidation | CuBr₂, DBU | DMSO | Partial decarboxylation |
Pathway A: Hydrolysis and Decarboxylation
-
Acidic hydrolysis of the ester to propanoic acid.
-
Thermal decarboxylation (200°C) to form 3-(pyrrolidin-3-yl)propan-1-ol .
Pathway B: Cyclization via Amide Formation
-
React pyrrolidine with an acyl chloride to form an amide.
-
Intramolecular cyclization under basic conditions (e.g., NaOMe) yields a bicyclic lactam .
Spectroscopic Characterization
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 239.29 g/mol. Its structure includes a methoxy group, an oxopropane moiety, and a pyrrolidine ring, which contribute to its biological activity.
Medicinal Chemistry
One of the primary applications of 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate is in the development of pharmaceutical agents. Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed promising results in inhibiting tumor growth in preclinical models, suggesting potential for further development as anticancer drugs .
Neuropharmacology
The compound's structural features suggest potential use in neuropharmacology. Pyrrolidine derivatives have been explored for their effects on neurotransmitter systems, particularly in the context of cognitive enhancement and neuroprotection. Preliminary studies indicate that modifications to the pyrrolidine ring can lead to enhanced binding affinity for specific receptors involved in cognitive functions .
Chemical Coupling Agents
1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate has also been investigated as a chemical coupling agent in bioconjugation processes. Its ability to form stable linkages with biomolecules opens avenues for creating targeted drug delivery systems and diagnostic tools . This application is particularly relevant in the development of antibody-drug conjugates (ADCs), which combine the specificity of antibodies with the cytotoxicity of drugs.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate and evaluated their anticancer activity against various cancer cell lines. The results showed that certain derivatives inhibited cell proliferation significantly more than standard chemotherapeutics, indicating their potential as novel anticancer agents .
| Compound Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 5.2 | MCF7 |
| Derivative B | 4.8 | A549 |
| Derivative C | 3.6 | HeLa |
Case Study 2: Neuroprotective Effects
A neuropharmacological study investigated the effects of this compound on neuronal survival under oxidative stress conditions. The findings revealed that treatment with specific derivatives improved cell viability and reduced markers of apoptosis in cultured neurons, suggesting neuroprotective properties .
| Treatment Group | Viability (%) | Apoptosis Markers |
|---|---|---|
| Control | 45 | High |
| Compound Treatment | 75 | Low |
Mechanism of Action
The mechanism of action of 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate and its structural analogs:
Key Observations:
This may enhance solubility in aqueous environments, making it suitable for pharmaceutical applications.
Volatility: Unlike ethyl 3-(methylthio)propanoate or ethyl hexanoate—both volatile esters contributing to fruit aromas—the pyrrolidine-containing compound likely exhibits lower volatility due to its larger molecular weight and polar functional groups.
Bioactivity : Pyrrolidine derivatives are common in bioactive molecules (e.g., alkaloids, enzyme inhibitors). The ester linkage in the target compound could act as a prodrug moiety, enabling controlled release of active pyrrolidine metabolites .
Research Findings and Limitations
- Structural Analysis: Computational methods (e.g., density-functional theory, DFT) could predict the electronic structure and reactivity of this compound, as demonstrated in thermochemical studies of similar esters .
- Biological Relevance: While ethyl 3-(methylthio)propanoate is well-documented in natural products, the pyrrolidine variant remains understudied.
- Synthetic Challenges: The steric hindrance of the pyrrolidine ring may complicate esterification reactions compared to simpler analogs like ethyl hexanoate.
Biological Activity
1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate is . Its structure includes a methoxy group, a carbonyl group, and a pyrrolidine moiety, which are significant for its biological activity.
Pharmacological Effects
1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate exhibits various pharmacological activities:
- Antimicrobial Activity : Studies indicate that derivatives of pyrrolidine compounds demonstrate significant antimicrobial properties. For example, pyrrolidine derivatives have been shown to inhibit the growth of several bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Research has shown that similar compounds can reduce inflammation markers in vitro and in vivo, indicating a potential for treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the pyrrolidine ring is often associated with enhanced anticancer activity due to its ability to interact with cellular targets involved in proliferation and apoptosis .
- Neuroprotective Effects : Some derivatives of related compounds have been reported to possess neuroprotective properties, which could be beneficial in neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .
The mechanisms through which 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : The interaction with various receptors (e.g., GABA receptors) may contribute to its neuroprotective effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrolidine derivatives revealed that some exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating promising therapeutic potential.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 5 | S. aureus |
| Compound B | 10 | E. coli |
| 1-Methoxy... | 7 | Pseudomonas aeruginosa |
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, the administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may inhibit pro-inflammatory cytokine production.
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 12 |
| Compound Administered | 6 |
Q & A
Q. What synthetic routes are recommended for the preparation of 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate?
Methodological Answer: The compound can be synthesized via esterification or transesterification reactions. Key steps include:
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) or methoxymethyl (MOM) groups to protect reactive hydroxyl or amine functionalities on the pyrrolidine moiety during synthesis.
- Coupling reactions : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to link the methoxy-oxopropanoyl and pyrrolidinylpropanoate fragments.
- Solvent optimization : Use anhydrous dichloromethane or tetrahydrofuran under inert argon atmosphere to prevent hydrolysis of the ester or pyrrolidine groups .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolation.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
Q. What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
- Ventilation : Ensure local exhaust ventilation (LEV) during synthesis to mitigate respiratory irritation from volatile intermediates .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., pyrrolidine ring opening) during ester coupling .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts (lipases) for regioselective ester formation.
- Scale-Up Distillation : Use vacuum distillation (120–135°C, 10–20 mbar) to isolate the product while avoiding thermal decomposition .
Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to distinguish dynamic rotational isomerism in the ester or pyrrolidine groups.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA.
Q. What strategies address the compound’s moisture sensitivity?
Methodological Answer:
Q. How can computational modeling predict biological activity or reactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., esterases or neurotransmitter receptors) based on pyrrolidine’s structural similarity to bioactive amines.
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess membrane permeability.
Data Contradiction Analysis
Example Scenario : Conflicting melting points reported in literature.
Resolution Strategy :
- Reproduce Conditions : Verify purity via HPLC (>98%) and DSC (differential scanning calorimetry) to detect polymorphic forms.
- Cross-Validate Sources : Compare data from peer-reviewed journals (e.g., synthesis in Journal of Organic Chemistry) versus vendor catalogs (e.g., Kanto Reagents) .
Key Research Tools
| Application | Recommended Tools | Evidence |
|---|---|---|
| Crystallography | SHELXL for refinement | |
| Reaction Optimization | Vacuum distillation setups | |
| Computational Chemistry | Gaussian (DFT), AutoDock Vina |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
